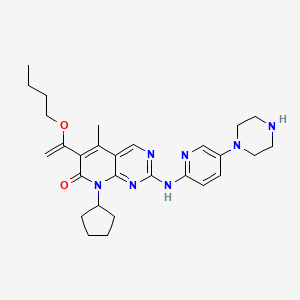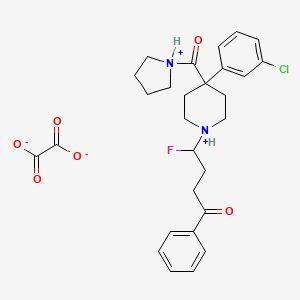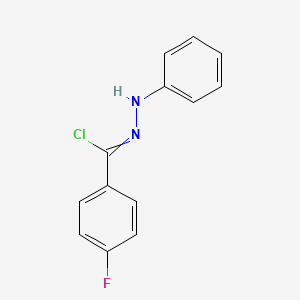
4-fluoro-N-phenylbenzenecarbohydrazonoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-N-phenylbenzenecarbohydrazonoyl chloride is an organic compound with the molecular formula C₁₃H₁₀ClFN₂ It is a derivative of benzenecarbohydrazonoyl chloride, where a fluorine atom is substituted at the para position of the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-phenylbenzenecarbohydrazonoyl chloride typically involves multiple steps. One common method starts with the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline derivative is then subjected to diazotization and subsequent Sandmeyer reaction to introduce the fluorine atom. Finally, the carbohydrazonoyl chloride group is introduced through a reaction with phosgene or similar reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-N-phenylbenzenecarbohydrazonoyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of the electron-withdrawing fluorine atom, the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chloride group can be replaced by other nucleophiles, leading to the formation of various derivatives.
Reduction and Oxidation: The compound can undergo reduction and oxidation reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium fluoride, and other nucleophiles are commonly used.
Reduction and Oxidation: Reducing agents like hydrogen gas and catalysts, or oxidizing agents like potassium permanganate, can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while nucleophilic substitution can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-N-phenylbenzenecarbohydrazonoyl chloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-fluoro-N-phenylbenzenecarbohydrazonoyl chloride involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the reactivity of the compound, making it a useful tool in various chemical reactions. The chloride group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds and derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoronitrobenzene: Similar in structure but with a nitro group instead of the carbohydrazonoyl chloride group.
4-Fluoroaniline: Contains an amino group instead of the carbohydrazonoyl chloride group.
4-Fluorobenzoyl Chloride: Similar but with a benzoyl chloride group instead of the carbohydrazonoyl chloride group.
Uniqueness
4-Fluoro-N-phenylbenzenecarbohydrazonoyl chloride is unique due to the combination of the fluorine atom and the carbohydrazonoyl chloride group. This combination imparts distinct chemical properties, making it valuable in specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
25939-02-0 |
|---|---|
Molekularformel |
C13H10ClFN2 |
Molekulargewicht |
248.68 g/mol |
IUPAC-Name |
4-fluoro-N-phenylbenzenecarbohydrazonoyl chloride |
InChI |
InChI=1S/C13H10ClFN2/c14-13(10-6-8-11(15)9-7-10)17-16-12-4-2-1-3-5-12/h1-9,16H |
InChI-Schlüssel |
DWSYVIYQPRXBEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NN=C(C2=CC=C(C=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


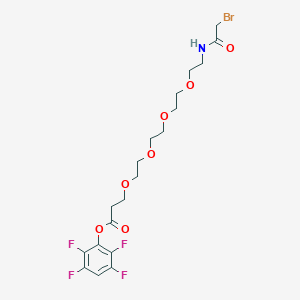
![(2,3,4,5,6-pentafluorophenyl) (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-3-hydroxypropanoate](/img/structure/B13424585.png)

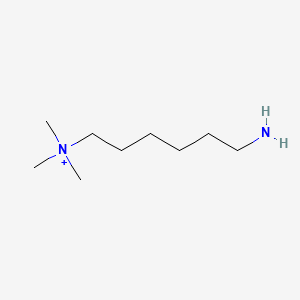
![(2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13424600.png)
![hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione](/img/structure/B13424601.png)
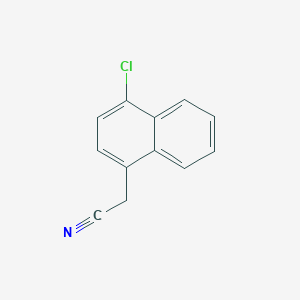
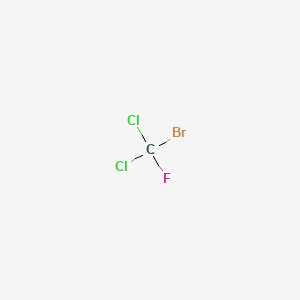
![N-[2-(2,6-Dimethylphenoxy)ethyl]-N-nitrosobenzenemethanamine](/img/structure/B13424622.png)



